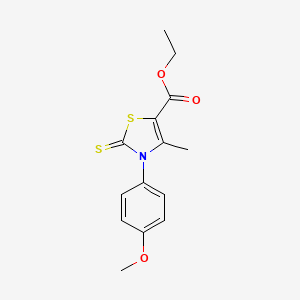![molecular formula C19H15FN2O3S B11640001 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-fluorofenil)sulfamoil]fenil}benzamida es un compuesto orgánico con una estructura compleja que incluye una porción de benzamida y un grupo sulfamoil unido a un anillo fluorofenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{4-[(4-fluorofenil)sulfamoil]fenil}benzamida normalmente implica varios pasos, comenzando con la preparación de los compuestos intermedios. Un método común implica la reacción de 4-fluoroanilina con ácido clorosulfónico para formar 4-fluorofenilsulfonamida. Este intermedio luego se hace reaccionar con 4-aminobenzamida en condiciones específicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como trietilamina para facilitar la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-{4-[(4-fluorofenil)sulfamoil]fenil}benzamida puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza del compuesto al tiempo que minimizan el tiempo y el costo de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{4-[(4-fluorofenil)sulfamoil]fenil}benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo fluorofenilo, utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Las reacciones normalmente requieren reactivos y condiciones específicas para que procedan de manera eficiente. Por ejemplo, las reacciones de oxidación pueden requerir condiciones ácidas o básicas, mientras que las reacciones de reducción a menudo necesitan solventes anhidros y atmósferas inertes para evitar reacciones secundarias.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido sulfónico, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
N-{4-[(4-fluorofenil)sulfamoil]fenil}benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las afecciones inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-{4-[(4-fluorofenil)sulfamoil]fenil}benzamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, evitando así la unión del sustrato y la catálisis. Además, puede interactuar con los receptores de la superficie celular, modulando las vías de transducción de señales y las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
N-(4-Fluorofenil)benzamida: Este compuesto comparte una estructura similar pero carece del grupo sulfamoil.
N-(2-Fluorobencil)-4-sulfamoilbenzamida: Otro compuesto relacionado con un patrón de sustitución diferente en la porción de benzamida.
Singularidad
N-{4-[(4-fluorofenil)sulfamoil]fenil}benzamida es única debido a la presencia de los grupos fluorofenilo y sulfamoil, que confieren propiedades químicas y biológicas distintas. Estos grupos funcionales mejoran su reactividad y potencial para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C19H15FN2O3S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H15FN2O3S/c20-15-6-8-17(9-7-15)22-26(24,25)18-12-10-16(11-13-18)21-19(23)14-4-2-1-3-5-14/h1-13,22H,(H,21,23) |
Clave InChI |
QLKBPFBSRBZIQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11639924.png)
![2-(3,4-Dimethoxyphenyl)-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(4-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11639925.png)
![3-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B11639931.png)
![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639933.png)


![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11639964.png)
![Ethyl 5-[(3-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11639970.png)
![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639995.png)

